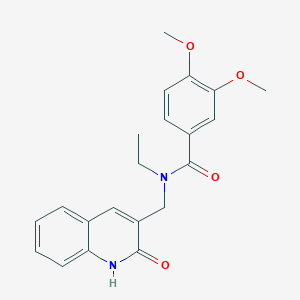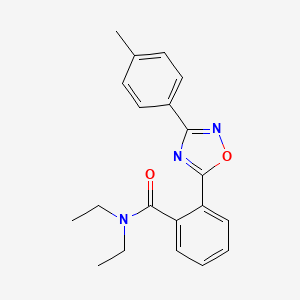
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ANAVEX2-73, is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders.
作用機序
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a sigma-1 receptor agonist, which is a chaperone protein that plays a crucial role in neuroprotection and neuroplasticity. It also modulates the muscarinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide also reduces oxidative stress and inflammation, which are common features of neurodegenerative disorders.
実験室実験の利点と制限
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
将来の方向性
For research include investigating its potential therapeutic effects on other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing new analogs with improved potency and selectivity for the sigma-1 receptor.
In conclusion, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves modulating the sigma-1 receptor and muscarinic acetylcholine receptor, leading to improved cognitive function, neuroprotection, and reduced oxidative stress and inflammation. While N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, it has several advantages for lab experiments, and future research directions include evaluating its safety and efficacy in humans and developing new analogs with improved potency and selectivity.
合成法
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with 4-aminobutanamide. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and depression. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection in preclinical studies.
特性
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)8-5-9-16-19-17(20-23-16)13-6-4-7-14(10-13)22-3/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWVFBXYCPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)



![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)
